![molecular formula C19H17N5O B2616485 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1251630-76-8](/img/structure/B2616485.png)
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound with various biological activities.
Scientific Research Applications
Corrosion Inhibition
One application of oxadiazole derivatives is in the area of corrosion inhibition. Specifically, derivatives of 1,3,4-oxadiazole have been studied for their ability to protect mild steel in corrosive environments. Research shows that these compounds act as effective corrosion inhibitors in acidic solutions, such as sulphuric acid, by forming a protective layer on the metal surface. This action is attributed to the adsorption characteristics of the oxadiazole derivatives, which adhere to the metal surface through both physical and chemical bonds (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial Activity
Another significant application of oxadiazole derivatives is in the field of antimicrobial research. Studies have identified that certain oxadiazole compounds, including those related to the core structure of interest, exhibit antibacterial activity against a range of microbial strains. This includes activity against both bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Anticancer Evaluation
Oxadiazole derivatives have also been evaluated for their potential anticancer properties. Research into these compounds has explored their efficacy in inhibiting the growth of cancer cells, with some derivatives showing promise in preclinical models. This line of investigation is crucial for the development of new therapeutic agents for cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Catalysis in Aqueous Media
Oxadiazole compounds have been utilized as ligands in palladium(II) complexes, showing high turnover numbers in C-C cross-coupling reactions under green chemistry conditions. This application underscores the versatility of oxadiazole derivatives in catalysis, offering environmentally friendly alternatives for chemical synthesis (N. A. Bumagin, A. Kletskov, S. Petkevich, I. A. Kolesnik, A. Lyakhov, L. Ivashkevich, A. Baranovsky, P. Kurman, V. Potkin, 2018).
properties
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-6-7-11-16(13)19-20-18(22-25-19)17-14(2)24(23-21-17)12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJDWJGVUFOUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=C(N(N=N3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.